molecular formula C20H19ClN4O2S B5523987 7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one

7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one

Cat. No.: B5523987
M. Wt: 414.9 g/mol
InChI Key: YQFDJJVESDJVIY-UHFFFAOYSA-N
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Description

7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.0917247 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research into compounds with similar structures has primarily focused on their synthesis and evaluation for various biological activities. For instance, studies on modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moieties have shown that these compounds possess significant biological activities. These activities include antioxidant, anti-lipid peroxidation, inhibition of soybean lipoxygenase, thrombin inhibitory ability, and moderate antiproliferative activity without significant cytotoxic effects (Thalassitis et al., 2014). Such studies indicate the potential therapeutic applications of these compounds in managing oxidative stress-related conditions and cancer.

Anticancer and Antimicrobial Properties

The synthesis of novel 4(3H)-quinazolinone derivatives has been explored for their potential anti-inflammatory and analgesic activities, highlighting the versatility of these heterocyclic compounds in drug discovery (Farag et al., 2012). Additionally, the creation of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells points to the specific targeting capabilities of these compounds for cancer therapy (Bouloc et al., 2010).

Molecular Docking and In Vitro Screening

The development of pyridine and fused pyridine derivatives, followed by in silico molecular docking screenings, demonstrates the integration of computational methods in the design and evaluation of new compounds for potential therapeutic applications. These screenings help identify promising compounds with antimicrobial and antioxidant activities, which could serve as leads for the development of new drugs (Flefel et al., 2018).

Heterocyclic Compounds as Antimicrobial and Anticancer Agents

The exploration of heterocyclic compounds like imidazo[1,2-a]pyrazines and their derivatives has extended to evaluating their antimicrobial and anticancer activities. Such research underscores the importance of these compounds in developing new therapeutic agents capable of addressing various diseases, including resistant strains of bacteria and cancer cells (Hafez et al., 2016).

Properties

IUPAC Name

6-(2-chlorophenyl)-7-prop-2-enyl-2-(thiomorpholine-4-carbonyl)imidazo[1,2-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-2-7-25-17(14-5-3-4-6-15(14)21)13-24-12-16(22-18(24)20(25)27)19(26)23-8-10-28-11-9-23/h2-6,12-13H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFDJJVESDJVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN2C=C(N=C2C1=O)C(=O)N3CCSCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.